molecular formula C25H19ClFN3O B2891811 5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189887-52-2

5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Katalognummer: B2891811
CAS-Nummer: 1189887-52-2
Molekulargewicht: 431.9
InChI-Schlüssel: WRRDCYKQIKESFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused heterocyclic core with substituted benzyl groups at positions 3 and 5, and a methyl group at position 6. Its structure features:

  • 3-(4-Fluorobenzyl): A fluorine-substituted benzyl group at position 3, enhancing electron-withdrawing properties.
  • 8-Methyl: A methyl group at position 8, modulating lipophilicity and steric effects.

Eigenschaften

IUPAC Name

5-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O/c1-16-5-10-22-21(11-16)23-24(30(22)14-18-3-2-4-19(26)12-18)25(31)29(15-28-23)13-17-6-8-20(27)9-7-17/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRDCYKQIKESFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)F)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SARs) based on recent studies.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested using the MTT assay, which measures cell viability. The results indicated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Cell LineIC50 (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values suggest that the compound exhibits potent cytotoxic activity comparable to known anticancer agents.

The mechanism by which 5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its effects involves inhibition of the c-Met kinase pathway. c-Met is a receptor tyrosine kinase implicated in tumor growth and metastasis. The compound demonstrated an IC50 value of 0.090 µM against c-Met kinase, indicating strong inhibitory activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chlorine and Fluorine Substituents : The presence of chlorine and fluorine atoms enhances the lipophilicity and overall potency of the compound.
  • Pyrimidine Core : The pyrimidine structure contributes to the interaction with biological targets, particularly kinases.
  • Indole Moiety : The indole component is known for its role in various biological activities, including anticancer properties.

Case Studies

Several studies have explored the efficacy of similar compounds with variations in their structure:

  • Compound 12e : Exhibited significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values lower than those observed for our compound.
  • Compound 19e : Showed improved cytotoxicity due to structural modifications that enhanced its interaction with c-Met.

These findings highlight the importance of structural optimization in developing effective anticancer agents.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key Observations

Substituent Position and Activity: Fluorine at R8: Analogs with 8-fluoro (e.g., Compound 3) exhibit potent anti-HBV activity, attributed to enhanced electronic effects and binding to viral polymerase . Methoxy vs. Halogenated Benzyl: Methoxy groups (e.g., 2-methoxybenzyl in Compound 3) may improve solubility but reduce binding affinity compared to halogenated benzyl groups . Chlorine vs.

Synthetic Accessibility :

  • The target compound’s 8-methyl group simplifies synthesis compared to 8-fluoro analogs, which require fluorination steps .
  • Alkylation reactions (e.g., using sodium hydride in DMF) are critical for introducing benzyl groups .

Molecular Docking Insights :

  • Compound 3’s 2-methoxybenzyl group forms hydrogen bonds with HBV polymerase residues, while its 8-fluoro group stabilizes the indole core . The target compound’s 3-chlorobenzyl may similarly interact with hydrophobic pockets.

Q & A

Q. What are the optimized synthetic routes for 5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, starting with the construction of the pyrimido[5,4-b]indole core. Key steps include:

  • Coupling of substituted benzyl groups via nucleophilic substitution or alkylation reactions under inert atmospheres (e.g., nitrogen) .
  • Cyclization reactions using catalysts like palladium or copper to form the heterocyclic structure .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperatures between 60–100°C improve cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >90% purity .

Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?

  • X-ray crystallography resolves the 3D conformation, confirming the positions of chlorobenzyl, fluorobenzyl, and methyl groups .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies proton environments and coupling patterns, particularly for the indole and pyrimidine rings .
  • Mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₇H₂₀ClFN₃O) and isotopic patterns .

Q. What methodologies are used to determine its physicochemical properties (e.g., solubility, logP) for pharmacological studies?

  • HPLC-UV measures solubility in aqueous buffers (e.g., PBS) and organic solvents .
  • Shake-flask method calculates logP (octanol/water partition coefficient), with values typically >3.0 due to hydrophobic substituents .
  • Thermogravimetric analysis (TGA) assesses thermal stability (decomposition >200°C) .

Q. How is the compound screened for initial biological activity, and which assays are prioritized?

  • Antiviral assays : Inhibition of viral replication (e.g., Hepatitis B surface antigen reduction in HepG2 cells) .
  • Cytotoxicity profiling : MTT assays in normal cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. What strategies are used to identify the compound’s biological targets and mechanisms of action?

  • Kinase inhibition panels : Screen against 100+ kinases to identify binding affinities (e.g., IC₅₀ values for tyrosine kinases) .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein stability shifts after compound treatment .
  • RNA-seq analysis : Identifies downstream gene expression changes in treated vs. untreated cells .

Q. How do structural modifications (e.g., substituent variations) impact its activity?

  • SAR studies : Replacing 3-chlorobenzyl with 2-fluorobenzyl reduces antiviral activity by 50%, while adding methoxy groups enhances solubility but decreases cellular uptake .
  • Pharmacophore modeling : Highlights the critical role of the pyrimidine ring and halogenated benzyl groups in target binding .

Q. What computational approaches predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates interactions with viral polymerases (e.g., HBV reverse transcriptase) and identifies key hydrogen bonds with Ser78 and Asp83 residues .
  • Molecular dynamics simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How are analytical methods developed to quantify the compound in biological matrices?

  • LC-MS/MS : Validates a linear range of 1–1000 ng/mL in plasma with a LOD of 0.3 ng/mL .
  • Sample preparation : Protein precipitation (acetonitrile) followed by SPE extraction (C18 cartridges) achieves >85% recovery .

Q. What in vitro models evaluate metabolic stability and cytochrome P450 interactions?

  • Liver microsome assays : Incubation with human liver microsomes (HLMs) and NADPH identifies major metabolites (e.g., hydroxylation at the indole ring) .
  • CYP inhibition screening : IC₅₀ values for CYP3A4 (>10 μM) suggest low risk of drug-drug interactions .

Q. How are contradictory data (e.g., varying IC₅₀ values across studies) resolved?

  • Standardized protocols : Harmonization of assay conditions (e.g., cell density, serum concentration) reduces variability .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR binding assays vs. cell-based luciferase reporter systems) .

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